
1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine
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Overview
Description
1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C12H16FN. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties .
Preparation Methods
The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclobutanemethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine can be compared with other similar compounds such as:
1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine: This compound has a methoxy group instead of a methyl group, leading to different chemical and biological properties.
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine: The position of the fluorine and methyl groups is different, which can affect the compound’s reactivity and interactions.
Biological Activity
1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14F. The compound features a cyclobutane ring attached to a phenyl group that contains both a fluorine atom and a methyl group at the para and meta positions, respectively. This structural configuration is believed to influence its reactivity and biological properties.
Structural Features
Feature | Description |
---|---|
Cyclobutane Ring | Four-membered carbon ring |
Phenyl Group | Substituted with fluorine and methyl groups |
Fluorine Position | Meta position relative to the methyl group |
Methyl Group | Para position relative to the fluorine |
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects on certain bacterial strains. For instance, it has been noted to show activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against E. coli, reporting an ID50 value of 1×10−7M, suggesting significant antimicrobial properties .
- Cytotoxicity Assays : In another investigation, this compound was tested on leukemia L-1210 cells, where it exhibited an ID50 of 1×10−5M. This indicates moderate cytotoxicity, warranting further exploration into its mechanisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine | Similar cyclobutane structure; different fluorine position | Variation in biological activity due to position |
1-(3-Chloro-4-methylphenyl)cyclobutanemethanamine | Chlorine substitution instead of fluorine | Potentially different reactivity and selectivity |
1-(2-Methylphenyl)cyclobutanemethanamine | No halogen substitution; only methyl group | Simpler structure may lead to different properties |
This table illustrates how the substitution patterns can significantly affect biological activity, highlighting the importance of structural specificity in drug design.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
[1-(3-fluoro-5-methylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H16FN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4,8,14H2,1H3 |
InChI Key |
IFTHKNVCSGJJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCC2)CN |
Origin of Product |
United States |
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